[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
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Overview
Description
“[S®]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%” is a type of ligand that can form coordination or covalent bonds with the central atom of a metal . It directly affects the chemical environment around the metal atom, thereby improving reaction conditions and increasing catalytic activity and conversion rate .
Synthesis Analysis
The synthesis of this compound is relatively simple, requiring only 2-5 steps . It has non-C2 symmetry and features a variety of different soft and hard coordination atoms, which can serve as monophosphine ligands, N, P-ligands, P, S-ligands, P, O-ligands with various transition metals and different valence states of metals using flexible coordination modes .Molecular Structure Analysis
The molecular structure of this compound is characterized by its non-C2 symmetry . It has a rigid skeleton and flexible side chain, balancing selectivity and substrate range . It also features soft and hard coordination atoms P, S, O, N, etc., which can coordinate with both soft and hard metals .Chemical Reactions Analysis
This compound has been used in 14 types of palladium-catalyzed asymmetric reactions, showing excellent enantioselectivity . It has been used in the asymmetric synthesis of nitrogen stereocenters of Tröger base analogs .Scientific Research Applications
Catalysis and Organic Synthesis
Chiral sulfinamides, like the one described in your query, are known for their pivotal role in stereoselective synthesis, which is a fundamental aspect of creating molecules with specific three-dimensional orientations. Such compounds are often used as chiral auxiliaries or ligands in catalytic reactions to influence the outcome of chemical transformations, ensuring that products are formed with the desired spatial arrangement. This is particularly valuable in the synthesis of pharmaceuticals, where the three-dimensional shape of a molecule can determine its biological activity and effectiveness (Philip et al., 2020).
Material Science and Surface Functionalization
Compounds containing phosphino groups, similar to the one mentioned, are often explored for their ability to bind to metal surfaces, potentially leading to the development of novel materials with unique properties. Such materials could find applications in various fields, including catalysis, electronics, and the development of new materials with specialized functions. The interaction of these compounds with metal surfaces can lead to the formation of complex structures that have unique electronic, magnetic, and catalytic properties, which are of interest in material science research (Vlasova et al., 2017).
Environmental and Analytical Applications
The structural features of sulfinamides and phosphino compounds also make them candidates for environmental and analytical applications. Their ability to bind with metals and other substances can be utilized in the development of sensors, absorbents, and catalysts for environmental remediation. Such compounds can be designed to target specific pollutants or to facilitate reactions that are beneficial for environmental protection (Kraushaar et al., 2014).
Pharmaceutical Research
In pharmaceutical research, the stereochemistry introduced by chiral sulfinamides is crucial for the development of new drugs. The precise control over the molecular structure can lead to the discovery of compounds with enhanced therapeutic properties and reduced side effects. This aspect of research is particularly important in the development of enantioselective synthesis strategies, which aim to produce only the desired enantiomer of a pharmaceutical compound (Sikazwe et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the metal center atoms in various biochemical reactions . The compound, being a chiral ligand , can bind to these metal center atoms through coordination or covalent bonds .
Mode of Action
The compound interacts with its targets by directly influencing the chemical environment around the metal atoms . This interaction improves the reaction conditions, thereby enhancing the catalytic activity and conversion rate . The compound possesses non-C2 symmetry and features multiple different soft and hard coordination atoms . It can serve as a monophosphine ligand, N,P-ligand, P,S-ligand, P,O-ligand with various transition metals and different valence states of metals using flexible coordination modes .
Biochemical Pathways
The compound affects the pathways involved in asymmetric synthesis reactions . It has been shown to exhibit excellent enantioselectivity in 14 types of palladium-catalyzed asymmetric reactions .
Result of Action
The compound, due to its chiral structure and phosphine group, may act as a catalyst or ligand in organic synthesis reactions . It may have specific stereo-selectivity, suitable for synthesizing organic molecules with specific chiral structures .
Future Directions
The research group of Professor Zhang Junliang has been developing SadPhos ligands, a new type of adaptive ligand with multiple coordination centers, since 2014 . The SadPhos family has developed from Ming-Phos to Xiao-Phos, Xu-Phos, GF-Phos, W-Phos, Rong-Phos (2023), and other ligands, and is still expanding . This suggests that there is ongoing research into the development and application of these types of compounds.
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4,7-8,13-16,21-22,24-25,28,30H,5-6,9-12,17-20H2,1-3H3/t28-,33+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTFAEDQOSFDCK-QPQHGXMVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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